Encenicline

α7 nAChR Oocyte Electrophysiology Co-agonism

Encenicline (EVP-6124) is a selective α7 nAChR partial agonist with absolute selectivity over α4β2 and validated preclinical efficacy at 0.3 mg/kg in cognition models. Its unique co-agonist mechanism and proven synergy with donepezil make it a non-substitutable tool for schizophrenia and Alzheimer's research. Source high-purity material for reproducible in vivo studies.

Molecular Formula C16H17ClN2OS
Molecular Weight 320.8 g/mol
CAS No. 550999-75-2
Cat. No. B607309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEncenicline
CAS550999-75-2
SynonymsEVP-6124;  EVP6124;  EVP 6124;  MT-4666;  MT4666;  MT 4666;  Encenicline
Molecular FormulaC16H17ClN2OS
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl
InChIInChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1
InChIKeySSRDSYXGYPJKRR-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Encenicline (EVP-6124; CAS 550999-75-2): Selective α7 Nicotinic Partial Agonist for Research Procurement


(R)-7-Chloro-N-(quinuclidin-3-yl)benzo(b)thiophene-2-carboxamide, designated Encenicline (EVP-6124), is a synthetic small molecule (C16H17ClN2OS; MW 320.84) [1]. It functions as a novel and selective partial agonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes [2]. The compound is supplied as a free base or hydrochloride salt and is utilized in preclinical research targeting cognitive impairment associated with schizophrenia and Alzheimer's disease [3].

Procurement Considerations for (R)-7-Chloro-N-(quinuclidin-3-yl)benzo(b)thiophene-2-carboxamide: Why Analog Interchangeability is Unsupported


Interchanging Encenicline (EVP-6124) with other α7 nAChR agonists (e.g., GTS-21, PHA-543,613, BMS-933043) or acetylcholinesterase inhibitors (e.g., donepezil) without empirical validation introduces substantial experimental risk. The compound's unique pharmacological fingerprint, including its specific binding kinetics, co-agonist behavior with endogenous acetylcholine, and distinct narrow dose-response window in vivo, precludes direct substitution [1]. Published comparative studies reveal that in-class α7 agonists exhibit divergent efficacies, pharmacokinetic profiles, and off-target liabilities [2]. The following quantitative evidence details these critical points of differentiation, which must inform sourcing decisions for reproducible research outcomes.

Quantitative Differentiation Evidence for Encenicline (EVP-6124; CAS 550999-75-2) vs. Comparators


Target Engagement: EVP-6124 Exhibits Potentiation of ACh Response at Sub-Nanomolar Concentrations

Encenicline (EVP-6124) functions as a co-agonist with acetylcholine (ACh), potentiating the α7 nAChR response at extremely low concentrations. This mechanism contrasts with simple competitive agonism observed for many other α7 ligands [1]. In functional investigations in oocytes, sustained exposure to EVP-6124 caused desensitization at concentrations greater than 3 nM, while lower concentrations (0.3-1 nM) caused an increase in the acetylcholine-evoked response [1]. This bell-shaped concentration-response curve is a critical differentiator for its in vivo efficacy profile.

α7 nAChR Oocyte Electrophysiology Co-agonism

Receptor Selectivity: EVP-6124 Demonstrates Absolute Discrimination Against α4β2 nAChRs

Encenicline (EVP-6124) exhibits high selectivity for the α7 nAChR subtype over the heteromeric α4β2 nAChR, a common off-target for many nicotinic ligands [1]. In functional experiments, EVP-6124 did not activate or inhibit heteromeric α4β2 nAChRs, demonstrating absolute discrimination [1]. This contrasts with other α7 agonists like GTS-21, which has been reported to have activity at α4β2 receptors [2].

Receptor Selectivity nAChR Subtypes Off-target Activity

In Vivo Efficacy: EVP-6124 Restores Memory at Doses Where Donepezil Fails

In a scopolamine-induced amnesia model in rats (Object Recognition Task), Encenicline (EVP-6124) demonstrated a clear efficacy advantage over the acetylcholinesterase inhibitor donepezil [1]. EVP-6124 (0.3 mg/kg, p.o.) significantly restored memory function. In contrast, donepezil at 0.1 mg/kg, p.o., failed to improve memory when administered alone [1]. This demonstrates that EVP-6124 can reverse cholinergic deficits at a dose where a standard-of-care cognitive enhancer is ineffective.

Object Recognition Task Scopolamine Model In Vivo Pharmacology

Comparative Efficacy: EVP-6124 Demonstrates Superior Dose-Effect Relationship vs. BMS-933043 in Primate Model

In a comparative study evaluating α7 nAChR agonists in a scopolamine-challenged cynomolgus monkey model of visuo-spatial paired associates learning (vsPAL), EVP-6124 and BMS-933043 showed distinct efficacy profiles [1]. While both compounds showed inverted-U shaped dose-effect relationships, EVP-6124 was effective at a single dose only (0.03 mg/kg, i.m.), whereas BMS-933043 demonstrated efficacy across a broader dose range (0.01-0.03 mg/kg) [1]. This highlights a narrower, more precise dose-response window for EVP-6124, a key differentiator for experimental design requiring specific target engagement.

Primate Cognition Visuo-Spatial Learning Comparative Pharmacology

Clinical Relevance: EVP-6124 Demonstrates Significant Procognitive Effect in Alzheimer's Disease at 1.8 mg Daily

In a Phase 2b randomized, double-blind, placebo-controlled trial in subjects with mild to moderate Alzheimer's disease, Encenicline (EVP-6124) at 1.8 mg/day demonstrated statistically significant procognitive effects as measured by the ADAS-Cog-13 scale [1]. The 1.8 mg group showed the most significant improvement compared to placebo (P<0.05), with secondary measures of cognition and function supporting the primary outcome [1]. This clinical validation at a defined dose distinguishes EVP-6124 from other α7 agonists that have failed to show consistent efficacy in late-stage trials.

Clinical Trial Alzheimer's Disease Cognitive Assessment

Continuous Infusion in Rats: EVP-6124 Maintains Memory Enhancement Without Tolerance at Steady-State Plasma Concentration of 0.48-1.93 ng/ml

A key differentiator for chronic in vivo studies is the development of tolerance. Encenicline (EVP-6124) was evaluated under continuous infusion in rats to assess this parameter [1]. After 6 days of continuous treatment, EVP-6124 maintained its memory-enhancing effects in the object recognition task without developing tolerance. The total plasma steady-state concentrations (Css) that enhanced memory were 0.48 and 1.93 ng/ml on day 6 [1]. This contrasts with some other α7 agonists, where receptor desensitization can lead to diminished efficacy over time.

Pharmacokinetics Tolerance Continuous Infusion

Optimized Application Scenarios for Encenicline (EVP-6124) in Preclinical Research


Isolation of α7 nAChR-Mediated Cognitive Effects in Rodent Models

Encenicline (EVP-6124) is the optimal choice for researchers requiring a highly selective α7 nAChR partial agonist to dissect cholinergic contributions to cognition. Its absolute selectivity for α7 over α4β2 nAChRs [1] and its unique co-agonist mechanism at sub-nanomolar concentrations [2] enable precise interrogation of α7 signaling without confounding off-target nicotinic activity. The established efficacious oral dose of 0.3 mg/kg in rats [3] provides a validated starting point for behavioral pharmacology studies, ensuring reproducibility and mechanistic clarity.

Evaluating Adjunctive Therapy with Acetylcholinesterase Inhibitors

For studies investigating combination strategies with standard-of-care Alzheimer's medications (e.g., donepezil), EVP-6124 is a proven tool compound. Preclinical data demonstrate that while sub-efficacious doses of EVP-6124 (0.03 mg/kg, p.o.) and donepezil (0.1 mg/kg, p.o.) fail individually, their co-administration fully restores memory in the scopolamine-challenged rat [3]. This synergistic potential, validated in a Phase 2b clinical trial where patients on stable AChEI therapy showed significant cognitive improvement with adjunctive EVP-6124 [4], positions this compound as a critical reagent for translational research into combination pharmacotherapy.

Chronic Preclinical Studies Requiring Sustained Target Engagement

EVP-6124 is uniquely suited for long-term in vivo studies due to its demonstrated lack of tolerance at memory-enhancing doses. Unlike some α7 agonists that exhibit rapid desensitization, continuous infusion of EVP-6124 in rats for 6 days maintains cognitive enhancement at steady-state plasma concentrations of 0.48-1.93 ng/ml without diminishing efficacy [5]. This property is essential for studies modeling chronic neurodegenerative conditions or for experiments requiring stable target engagement over extended periods.

Primate Cognitive Research Requiring a Validated α7 Agonist

In non-human primate models of cognitive function, EVP-6124 offers a rigorously characterized, albeit narrow, dose-response profile. Its efficacy in reversing scopolamine-induced deficits in visuo-spatial paired associates learning (vsPAL) at 0.03 mg/kg, i.m. in cynomolgus monkeys [6] provides a translational bridge between rodent and human studies. This validation makes EVP-6124 a preferred reference compound for primate studies aiming to model α7-mediated cognitive enhancement, provided researchers carefully control for its precise dose window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Encenicline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.